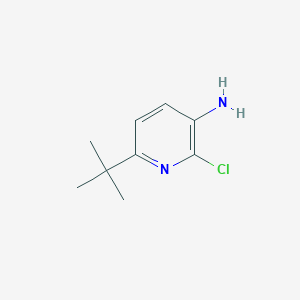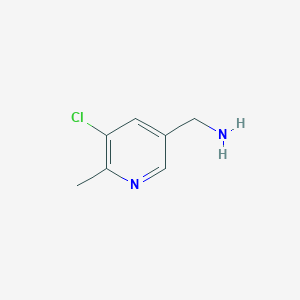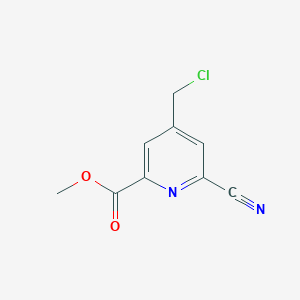![molecular formula C13H15BF3NO3 B14849013 [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14849013.png)
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
The synthesis of [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester typically involves the halogen-metal exchange followed by borylation. The general procedure includes the reaction of a halogenated pyridine derivative with an organolithium or Grignard reagent, followed by the addition of a boronic ester . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into various boronic derivatives.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various oxidizing agents. The major products formed from these reactions are typically boronic acids and their derivatives .
Applications De Recherche Scientifique
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Mécanisme D'action
The primary mechanism by which [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The process involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex molecular structures under mild conditions.
Comparaison Avec Des Composés Similaires
Similar compounds include other boronic esters such as:
- Phenylboronic acid pinacol ester
- 2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Compared to these compounds, [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it particularly valuable in synthetic applications .
Propriétés
Formule moléculaire |
C13H15BF3NO3 |
|---|---|
Poids moléculaire |
301.07 g/mol |
Nom IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)10-6-8(7-19)5-9(18-10)13(15,16)17/h5-7H,1-4H3 |
Clé InChI |
KZAUSXRTTPEJRT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)


![2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14848998.png)






